Product packaging for Lithium hexafluorosilicate(Cat. No.:CAS No. 17347-95-4)

Lithium hexafluorosilicate

Cat. No.: B092000
CAS No.: 17347-95-4
M. Wt: 156 g/mol
InChI Key: QSDQCOGGZWIADS-UHFFFAOYSA-N
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Description

Contextualization and Significance of Lithium Hexafluorosilicate (B96646) Investigations

The investigation into lithium hexafluorosilicate is significant due to its role as a key intermediate in the synthesis of other chemical compounds. wikipedia.org It is particularly crucial in the production of various lithium salts and fluorinated compounds essential for advanced materials.

In the realm of energy storage, this compound is recognized for its potential as an electrolyte salt in lithium-ion batteries. jongia.comthermofisher.com Research suggests it can contribute to improved stability and performance compared to more common salts like lithium hexafluorophosphate (B91526) (LiPF₆). This has spurred investigations into its use to enhance the capacity and cycle characteristics of lithium-ion battery anodes. ingentaconnect.com

Furthermore, this compound is utilized in the manufacturing of pharmaceuticals. wikipedia.org It also finds application as a concrete densifier, where it reacts with calcium hydroxide (B78521) in concrete to form a hard, insoluble calcium silicate (B1173343) hydrate, thereby increasing the surface hardness and durability. forconstructionpros.comhabitablefuture.orgbisleyinternational.com

Historical Trajectories of Research on this compound

Historically, research on hexafluorosilicates dates back to the early 20th century, with initial studies focusing on the hydrolysis of hexafluorosilicic acid. epa.gov Salts of hexafluorosilicic acid have been known since the late 19th century. researchgate.net The synthesis of this compound can be achieved through several methods, including the reaction of hexafluorosilicic acid with lithium hydroxide or lithium carbonate, or by reacting silicon tetrafluoride with lithium fluoride (B91410). wikipedia.org

A significant development in the study of this compound was the determination of its crystal structure. It possesses a trigonal crystal structure with the space group P321. wikipedia.orgresearchgate.net More recent research has focused on its applications, particularly in the context of lithium-ion batteries, where the formation of this compound aggregates has been identified as a factor in the capacity decay of silicon-based anodes. mdpi.comresearchgate.net

Contemporary Research Challenges and Opportunities for this compound

Current research on this compound is focused on overcoming challenges and exploring new opportunities. A primary challenge in its use in lithium-ion batteries is its low solubility in organic solvents commonly used in electrolytes. google.com Another challenge is the irreversible reaction with silicon in anodes, leading to the formation of aggregates that can cause premature battery failure. mdpi.com

However, these challenges present significant research opportunities. There is a need to develop new electrolyte formulations that can enhance the solubility and stability of this compound. google.com Research is also directed at mitigating the detrimental reactions with silicon anodes, for instance, by using protective coatings like silicon carbide. mdpi.comresearchgate.net

Furthermore, the unique properties of this compound open doors for its use in other advanced applications. For example, its role in the synthesis of functional materials and its potential in catalysis are areas of active investigation. nih.govscispace.com The development of more efficient and economical synthesis methods for high-purity this compound is another key area of research. americanelements.comingentaconnect.com The growing demand for advanced energy storage solutions and high-performance materials continues to drive the exploration of this versatile compound. ucs.orgfraunhofer.deresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula F6Li2Si B092000 Lithium hexafluorosilicate CAS No. 17347-95-4

Properties

IUPAC Name

dilithium;hexafluorosilicon(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F6Si.2Li/c1-7(2,3,4,5)6;;/q-2;2*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDQCOGGZWIADS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].F[Si-2](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F6Li2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17347-95-4
Record name Lithium hexafluorosilicate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparation Techniques for Lithium Hexafluorosilicate

Recovery and Reutilization from Spent Materials

A promising sustainable route involves the recovery and conversion of materials from spent lithium-ion batteries (LIBs). One study demonstrated an alternative method for preparing lithium hexafluorosilicate (B96646) from the electrolyte mixture of LIBs. ingentaconnect.com This process involves washing the electrolyte with ethanol (B145695) and subsequent distillation in a glassware reactor, where an exchange reaction occurs between the silicon from the glassware and the phosphorus of the lithium hexafluorophosphate (B91526) (LiPF₆) in the electrolyte. ingentaconnect.com This method not only provides a route to lithium hexafluorosilicate but also offers a way to recycle and reuse components of spent batteries. ingentaconnect.com

Another approach involves the leaching of lithium-containing minerals, such as β-spodumene, with hydrofluoric acid. conicet.gov.ar While the primary goal may be lithium extraction, the resulting leach liquor can be treated to precipitate valuable fluoride (B91410) compounds, including those related to hexafluorosilicates. conicet.gov.ar

Starting MaterialReagentsKey ProcessReference
Spent Lithium-Ion Battery ElectrolyteEthanolDistillation in glassware, Si/P exchange ingentaconnect.com
β-SpodumeneHydrofluoric AcidLeaching and subsequent precipitation conicet.gov.ar

Mechanochemical Synthesis Developments

Mechanochemical synthesis, which uses mechanical energy to induce chemical reactions, is emerging as a green and efficient method for producing various materials, including those for battery applications. mdpi.comrsc.org This technique, often performed using a ball mill, can lead to the formation of the desired product in a single step, using low-cost and non-toxic precursors. rsc.org While specific research on the direct mechanochemical synthesis of this compound is still developing, the principles have been applied to similar compounds and offer a promising avenue for future research. researchgate.netmdpi.comnih.gov The process can enhance the reactivity of starting materials and reduce the need for high temperatures and hazardous solvents. mdpi.comrsc.org

Control of Purity and Stoichiometry During Synthesis

Crystal Structure Determination and Analysis

High-pressure/high-temperature experiments have been instrumental in growing single crystals of Li₂SiF₆ of sufficient quality for precise single-crystal structure determination. researchgate.net These studies have confirmed and refined the previously reported powder diffraction data. researchgate.net

This compound crystallizes in a trigonal crystal system. wikipedia.org Its structure is characterized by the space group P321 (No. 150), with three formula units per unit cell. researchgate.netwikipedia.org This structure is isotypic with sodium hexafluorosilicate. wikipedia.org

Detailed single-crystal X-ray diffraction analysis has provided precise lattice parameters.

Table 1: Crystal Data and Structure Refinement for this compound

Parameter Value
Crystal system Trigonal
Space group P321 (No. 150)
a (Å) 8.219(2)
c (Å) 4.5580(9)
Volume (ų) 266.65(8)
Z 3

Data sourced from single-crystal X-ray diffraction at standard conditions. researchgate.net

The crystal structure of this compound consists of [SiF₆]²⁻ and [LiF₆]⁵⁻ octahedra. researchgate.net The silicon atom is coordinated by six fluorine atoms in a nearly ideal octahedral geometry. The lithium ions are also surrounded by six fluorine atoms, forming distorted octahedra. researchgate.net These [LiF₆]⁵⁻ octahedra are linked at their corners. researchgate.netresearchgate.net

The interatomic distances provide further insight into the bonding environment. The Li–F distances range from 195.5(2) to 216.6(4) picometers, which is consistent with a distorted octahedral coordination sphere for the lithium ions. researchgate.net

Table 2: Selected Interatomic Distances for this compound

Bond Distance (pm)
Li–F 195.5(2) - 216.6(4)

Data reflects the range of distances within the distorted octahedral coordination of lithium. researchgate.net

Polymorphism and Phase Transition Studies

The study of polymorphism in materials reveals the existence of different crystal structures for the same chemical compound, which can be influenced by factors like temperature and pressure. murdoch.edu.aumit.edulibretexts.org While extensive research has been conducted on the polymorphism of other materials, including silicates and various 2D materials, specific studies detailing polymorphism and phase transitions for this compound are not extensively reported in the reviewed literature. murdoch.edu.aumit.eduaps.orgnih.gov The existing data primarily focuses on the characterization of its single, stable trigonal phase under the investigated conditions. researchgate.netwikipedia.org Further research under a wider range of temperatures and pressures would be necessary to explore the potential for polymorphic forms of Li₂SiF₆.

Spectroscopic Elucidation of Molecular and Crystalline Structure

Spectroscopic techniques, particularly Fourier-transform infrared (FTIR) and Raman spectroscopy, have been employed to investigate the molecular and crystalline structure of this compound. researchgate.netresearchgate.net These methods provide valuable information about the vibrational modes of the constituent ions, which are characteristic of the compound's structure.

The FTIR spectrum of Li₂SiF₆ powder shows strong absorption bands at 705, 510, and 460 cm⁻¹. researchgate.net The most intense peak, located at 705 cm⁻¹, is assigned to the ν₃ vibrational mode of the [SiF₆]²⁻ anion. researchgate.net The ν₄ band is observed to be split into two distinct peaks of equal intensity at 510 and 460 cm⁻¹. researchgate.net

Single-crystal Raman spectroscopy further corroborates the structural features. researchgate.net The Raman spectrum is consistent with the vibrational modes expected for the hexafluorosilicate ion, [SiF₆]²⁻. researchgate.net

Table 3: Vibrational Spectroscopy Data for this compound

Spectroscopy Wavenumber (cm⁻¹) Assignment
FTIR 705 ν₃ ([SiF₆]²⁻)
FTIR 510 ν₄ ([SiF₆]²⁻)
FTIR 460 ν₄ ([SiF₆]²⁻)

Data obtained from powder FTIR spectroscopy. researchgate.net

Advanced Analytical Techniques for Lithium Hexafluorosilicate Assessment

Vibrational Spectroscopy for Bonding and Functional Group Analysis

Vibrational spectroscopy, encompassing Raman and Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for probing the bonding structure of lithium hexafluorosilicate (B96646). These techniques measure the vibrational modes of the constituent hexafluorosilicate anion (SiF₆²⁻), which provides a characteristic fingerprint of the compound.

The SiF₆²⁻ anion, in its free state, possesses an octahedral (Oₕ) symmetry. Group theory predicts six fundamental modes of vibration for this geometry. Of these, three are Raman-active (ν₁, ν₂, and ν₅), two are infrared-active (ν₃ and ν₄), and one (ν₆) is inactive in both. spectroscopyonline.com The principle of mutual exclusion for centrosymmetric molecules like the free SiF₆²⁻ anion dictates that vibrations active in Raman spectroscopy are inactive in IR, and vice versa.

However, in the solid crystalline state of Li₂SiF₆, the local environment and interactions with lithium cations can reduce the anion's symmetry. spectroscopyonline.com This "site symmetry lowering" can cause formally inactive modes to become active and can lead to the splitting of degenerate modes. biointerfaceresearch.com Consequently, modes that are typically only Raman-active may appear in the IR spectrum, and IR-active modes may be observed in the Raman spectrum. spectroscopyonline.com

Fundamental Vibrational Modes of the Hexafluorosilicate (SiF₆²⁻) Anion
ModeSymmetryDescriptionTypical ActivityApproximate Wavenumber (cm⁻¹)
ν₁A₁gSymmetric Si-F StretchRaman~650 - 680
ν₂E₉Asymmetric Si-F StretchRaman~450 - 500
ν₃F₁ᵤAsymmetric Si-F StretchInfrared~710 - 740
ν₄F₁ᵤF-Si-F BendInfrared~475 - 485
ν₅F₂₉F-Si-F BendRaman~330 - 350
ν₆F₂ᵤF-Si-F BendInactiveN/A

Note: Wavenumber ranges are approximate and based on data from various hexafluorosilicate salts. spectroscopyonline.combiointerfaceresearch.com

Raman spectroscopy is particularly sensitive to the symmetric stretching and bending modes of the SiF₆²⁻ anion. The most intense peak in the Raman spectrum of hexafluorosilicates is typically the symmetric Si-F stretching mode (ν₁), appearing around 655 cm⁻¹. biointerfaceresearch.com Other expected Raman-active modes include the ν₂ and ν₅ bending vibrations. spectroscopyonline.com The appearance of IR-active modes (ν₃, ν₄) in the Raman spectrum can indicate a distortion of the SiF₆²⁻ octahedra within the crystal lattice. spectroscopyonline.com

FT-IR spectroscopy primarily detects the asymmetric vibrational modes of the SiF₆²⁻ anion. The most prominent absorption band in the IR spectrum is the asymmetric Si-F stretching mode (ν₃), which is typically a broad and strong band observed around 720-740 cm⁻¹. spectroscopyonline.comresearchgate.net The F-Si-F bending mode (ν₄) appears as another strong absorption band at a lower wavenumber, generally around 475 cm⁻¹. spectroscopyonline.combiointerfaceresearch.com The presence of the typically Raman-active ν₁ and ν₂ modes in the IR spectrum would also signify a lowering of the anion's symmetry in the solid state. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic environments of atomic nuclei, providing valuable information about structure, bonding, and dynamics. For lithium hexafluorosilicate, NMR studies would typically focus on the ⁷Li, ¹⁹F, and ²⁹Si nuclei. While specific, detailed research findings on the application of NMR to this compound are not prevalent in publicly accessible literature, the principles of the techniques indicate their potential utility.

Solid-state NMR (SSNMR) is essential for analyzing the structure of solid materials at a molecular level. For Li₂SiF₆, multinuclear SSNMR could provide significant insights:

⁷Li NMR: This would be used to study the local environment of the lithium ions. The chemical shift and quadrupolar coupling parameters can provide information on the coordination of Li⁺ ions and their proximity to the fluorine atoms of the SiF₆²⁻ anions. Different crystallographic sites for lithium, if present, could be resolved.

¹⁹F NMR: As a spin-1/2 nucleus with high natural abundance, ¹⁹F is an excellent probe. ¹⁹F SSNMR could help characterize the Si-F bonding within the anion and detect any structural distortions or dynamic processes that affect the fluorine environments.

²⁹Si NMR: While ²⁹Si has a low natural abundance, its NMR spectrum can directly probe the central atom of the anion, providing information about the symmetry of the SiF₆²⁻ octahedron and the nature of its interaction with surrounding lithium ions.

Pulsed-Field Gradient (PFG) NMR is a powerful method for directly measuring the self-diffusion coefficients of ions and molecules. nih.gov This technique is particularly useful for studying ion transport and dynamics in solid materials. mdpi.com

In the context of Li₂SiF₆, ⁷Li PFG-NMR could be employed to measure the self-diffusion coefficient of lithium ions within the solid lattice. Such a measurement would provide fundamental data on Li⁺ mobility. This information is critical for applications where ionic conductivity is a key performance parameter. However, applying PFG-NMR to solids can be challenging due to short signal decay times and typically slow diffusion rates, often requiring specialized hardware and experimental setups. mit.edu

X-ray Diffraction (XRD) for Crystalline Phase and Purity

X-ray Diffraction (XRD) is the definitive technique for identifying crystalline phases and determining their structural properties. For this compound, powder XRD is used to confirm the compound's identity, assess its phase purity, and provide detailed information about its crystal lattice.

The analysis involves irradiating a powdered sample with X-rays and measuring the scattering intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. By comparing the experimental pattern to a reference database, the presence of Li₂SiF₆ can be confirmed, and any crystalline impurities can be identified and quantified.

Furthermore, a detailed analysis of the diffraction pattern, often using Rietveld refinement, can be used to determine the precise crystal structure, including the space group, unit cell parameters, and atomic positions. Published data confirms that this compound possesses a trigonal crystal structure.

Crystallographic Data for this compound (Li₂SiF₆)
ParameterValue
Crystal SystemTrigonal
Space GroupP321
Space Group Number150
Formula Units per Cell (Z)3

Mass Spectrometry Techniques for Compositional and Decomposition Product Analysisrsc.orghidenanalytical.comspectroinlets.comgcms.czsemanticscholar.org

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio of ions, enabling the identification and quantification of chemical species. In the context of this compound, various MS techniques are utilized to determine its elemental and molecular composition and to analyze the products that form during its decomposition.

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to determine the mass of a molecule with extremely high accuracy. measurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a compound from its exact mass. researchgate.net For this compound, HRMS is invaluable for confirming its molecular formula and for identifying unknown trace impurities or degradation products with a high degree of confidence. sciex.com The technique can differentiate between compounds with the same nominal mass but different elemental compositions, which is critical for unambiguous identification. nih.gov When coupled with techniques like liquid chromatography (LC-HRMS), it allows for the separation and sensitive identification of various analytes in complex mixtures. measurlabs.com

Key Applications of HRMS in Li₂SiF₆ Analysis:

Precise mass determination to confirm the elemental formula.

Identification of unknown impurities and contaminants.

Elucidation of the structure of degradation products formed under thermal or electrochemical stress.

Quantification of trace-level compounds in electrolyte solutions containing Li₂SiF₆.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the study of this compound, GC-MS is instrumental in identifying gaseous and volatile decomposition products that may form, especially during the thermal aging of electrolytes containing this salt. rsc.orgsemanticscholar.orgresearchgate.netzendy.io For instance, studies on the thermal decomposition of related lithium hexafluorophosphate (B91526) (LiPF₆)-based electrolytes have successfully used GC-MS to identify and quantify various organophosphates and other degradation products. rsc.orggcms.czsemanticscholar.orgresearchgate.net This provides critical insights into the stability of the electrolyte and potential side reactions occurring within a battery. gcms.cz

Typical Decomposition Products Identified by GC-MS in Related Fluorinated Salt Electrolytes:

Dimethyl fluorophosphate (B79755)

Diethyl fluorophosphate

Carbonate oligomers

Organofluorophosphates

Below is a table summarizing typical findings from a GC-MS analysis of thermally aged LiPF₆-based electrolytes, which can be analogous to studies on Li₂SiF₆.

CompoundRetention Time (min)Key Mass Fragments (m/z)
Dimethyl carbonate13.977, 103
Ethyl methyl carbonate14.163, 103
Diethyl carbonate14.463, 77

This table is interactive and represents typical data obtained from GC-MS analysis of aged carbonate-based electrolytes.

On-line Electrochemical Mass Spectrometry (OEMS) is a specialized technique that directly couples an electrochemical cell to a mass spectrometer. hidenanalytical.comspectroinlets.com This setup allows for the real-time, in-situ detection and quantification of volatile species and gases evolved during electrochemical processes. hidenanalytical.comresearchgate.netnih.gov For research involving this compound as an electrolyte salt, OEMS is a powerful tool for studying the electrochemical stability window and identifying the gaseous products formed at the electrode-electrolyte interface during battery cycling. researchgate.net It provides crucial information on side reactions, solid electrolyte interphase (SEI) formation, and potential safety hazards related to gas evolution. nih.govresearchgate.net

Gases Commonly Detected by OEMS during Battery Cycling:

Carbon Dioxide (CO₂)

Carbon Monoxide (CO)

Oxygen (O₂)

Hydrogen (H₂)

Ethylene (B1197577) (C₂H₄)

Ion Chromatography (IC) for Anionic and Cationic Impurity Profilingnih.govmetrohm.comhui-nano.comconquerscientific.comthermofisher.com

Ion Chromatography (IC) is a separation technique used for the determination of ionic species. metrohm.comconquerscientific.com It is highly effective for quantifying common anionic and cationic impurities in this compound samples. hui-nano.com The purity of the salt is paramount for battery performance, as even trace levels of certain ions can lead to detrimental side reactions, corrosion, and reduced cycle life. thermofisher.com IC can simultaneously determine a wide range of inorganic anions (e.g., F⁻, Cl⁻, SO₄²⁻) and cations (e.g., Na⁺, K⁺, Mg²⁺). nih.govhui-nano.com A method for the simultaneous determination of hexafluorophosphate and other trace impurity anions has been developed, showcasing the technique's utility for related compounds. nih.gov

Typical Impurities in Lithium Salts Measured by IC:

IonTypical Concentration Limit
Fluoride (B91410) (F⁻)µg/L
Chloride (Cl⁻)µg/L
Sulfate (SO₄²⁻)µg/L
Sodium (Na⁺)mg/L
Potassium (K⁺)mg/L
Magnesium (Mg²⁺)mg/L
Calcium (Ca²⁺)mg/L

This is an interactive table showing common impurities and their typical detection ranges with Ion Chromatography.

Electron Microscopy for Morphological and Microstructural Investigationsresearchgate.netazooptics.comresearchgate.netnih.gov

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM), are essential for studying the surface morphology and microstructure of materials at high resolution. azooptics.comnih.gov In the context of this compound, SEM is used to investigate the crystal structure of the salt itself and, more importantly, to analyze the morphology of electrode surfaces after being cycled in an electrolyte containing Li₂SiF₆. researchgate.netresearchgate.net These investigations provide visual evidence of the formation and characteristics of the solid electrolyte interphase (SEI), the deposition and stripping behavior of lithium metal, and any morphological changes to the cathode or anode materials. researchgate.net The structure and uniformity of the SEI are critical for battery performance and safety, and SEM provides direct insight into these features. researchgate.net

Inductively Coupled Plasma (ICP) Techniques for Elemental Compositionthermofisher.comstanford.eduyoutube.comspectro.comnih.govsurrey.ac.uk

Inductively Coupled Plasma (ICP) techniques, including ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are used for highly sensitive elemental analysis. youtube.comnih.gov These methods can accurately quantify the elemental composition of this compound and detect trace and ultra-trace metallic impurities. stanford.eduspectro.com The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. stanford.edu The emitted light (ICP-OES) or the ions (ICP-MS) are then detected and measured. youtube.com ICP-MS, in particular, offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for high-purity material analysis required in the battery industry. stanford.edusurrey.ac.uk

Advantages of ICP-MS for Li₂SiF₆ Analysis:

Extreme sensitivity for detecting trace elemental impurities. stanford.edu

High sample throughput for quality control. stanford.edu

Ability to perform isotopic analysis. stanford.edu

Wide linear dynamic range for quantifying both minor and trace elements. nih.gov

ICP-Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely utilized technique for the precise determination of the elemental composition of this compound, including the quantification of silicon and the detection of metallic impurities. toray-research.co.jp The method involves introducing an aerosolized sample into an argon plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of each element in the sample.

A significant challenge in the analysis of silicon-containing compounds like this compound is the sample preparation. toray-research.co.jprsc.org Alkali fusion is often employed for inorganic silicon compounds to ensure complete decomposition and accurate analysis. toray-research.co.jp However, methods involving hydrofluoric acid for digestion can lead to the loss of silicon as volatile silicon tetrafluoride (SiF₄), necessitating specialized sample preparation protocols to avoid inaccurate results. toray-research.co.jpresearchgate.net The measurement of trace impurities in high silicon matrices requires careful optimization of the ICP-OES conditions and selection of emission lines to avoid spectral and non-spectral interferences. rsc.org For quantification, matrix-matched calibration standards or the method of standard additions are often used to ensure accuracy. rsc.org

Table 1: ICP-OES Instrumental Parameters for Analysis in High Silicon Matrices

ParameterTypical Setting
RF Power1.2 - 1.5 kW
Plasma Gas Flow Rate10 - 15 L/min
Auxiliary Gas Flow0.5 - 1.5 L/min
Nebulizer Gas Flow0.5 - 1.0 L/min
Sample Uptake Rate1.0 - 2.5 mL/min
Viewing ConfigurationAxial or Radial (analyte dependent)
Integration Time5 - 15 seconds

ICP-Mass Spectrometry (ICP-MS)

For the determination of trace and ultra-trace elemental impurities in this compound, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the technique of choice due to its exceptional sensitivity and low detection limits. nih.govnih.gov Similar to ICP-OES, the sample is introduced into an argon plasma, but in ICP-MS, the resulting ions are directed into a mass spectrometer, which separates them based on their mass-to-charge ratio.

The analysis of high-matrix samples containing fluoride presents challenges, including potential polyatomic interferences and matrix suppression effects. nih.govjaea.go.jp High-resolution ICP-MS (HR-ICP-MS) can be employed to resolve many of these spectral interferences. nih.gov Sample preparation is critical; wet-chemical microwave digestion is a common approach, and for fluoride-containing powders, boric acid may be used to complex the fluoride ions. nih.gov Isotope dilution mass spectrometry (IDMS) is a powerful quantification strategy that can be used with ICP-MS to achieve high accuracy and precision by correcting for matrix effects and instrumental drift. nih.govresearchgate.net

Table 2: Comparative Detection Limits for Trace Elements in Fluoride Powders by ICP-MS

ElementDetection Limit (ng/g)
Mg20
Cr0.5
Fe5
Cu1
Zn2
Sr0.2
Zr0.05
Cd0.1
Ba0.1
Pb0.1

Note: Data is representative of detection limits achievable in pure alkaline earth fluoride powders using laser ablation HR-ICP-MS, which minimizes dilution-related increases in detection limits seen with wet-chemical methods. nih.gov

Other Spectroscopic and Imaging Methods

Beyond plasma-based techniques, a variety of other spectroscopic methods are valuable for the comprehensive assessment of this compound.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) spectroscopy is a non-destructive technique widely used for the elemental analysis of solids and powders. solids-solutions.comlucideon.com It operates by irradiating a sample with X-rays, causing the ejection of inner-shell electrons from atoms. The subsequent filling of these vacancies by outer-shell electrons results in the emission of characteristic fluorescent X-rays, with energies specific to each element. The intensity of these X-rays is proportional to the element's concentration. youtube.com

XRF is particularly useful for the quality control of raw materials and for verifying the bulk composition of inorganic materials like this compound. lucideon.comavantes.com It can effectively quantify silicon and any heavier elemental impurities. However, a key limitation of XRF is its inability to detect very light elements, including lithium (Z=3) and fluorine (Z=9), with standard laboratory instruments. solids-solutions.comportaspecs.com Sample preparation for quantitative analysis typically involves creating either a pressed powder pellet or a fused bead, where the sample is melted with a flux like lithium tetraborate (B1243019) to eliminate particle size and mineralogical effects. shu.ac.ukwsu.edu

Table 3: General Performance Characteristics of XRF for Elemental Analysis

ParameterTypical Value/Characteristic
Elements AnalyzedTypically heavier than Fluorine (Z > 9)
Concentration Rangesub-ppm to 100%
Typical Detection Limit~0.01% for most elements
Sample FormSolids, powders, liquids
Analysis TimeRapid (seconds to minutes)
PrecisionHigh, often better than 1% relative

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique based on the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a sample. mt.comwustl.edu According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. mt.comrepligen.com

In the context of this compound, UV-Vis spectroscopy is primarily used for the analysis of its solutions. It is an effective method for detecting and quantifying certain impurities, particularly transition metals or organic contaminants that exhibit characteristic absorption bands. wustl.eduyoutube.com The technique can be used in quality control to check for discoloration or the presence of soluble impurities that could affect the performance of electrolytes in battery applications. For quantitative analysis, a calibration curve is typically generated using standards of known concentrations. youtube.com

Fluorescence Spectroscopy

Fluorescence spectroscopy is an exceptionally sensitive technique used to detect and quantify substances at very low concentrations. nih.gov The method involves exciting a sample with a beam of light, which causes specific molecules (fluorophores) to be promoted to an excited electronic state. Upon returning to the ground state, these molecules emit light (fluorescence) at a longer wavelength. The intensity of the emitted fluorescence is typically proportional to the concentration of the analyte. fossanalytics.com

For this compound, fluorescence spectroscopy is not used to analyze the main compound itself, as it is not fluorescent. Instead, its primary application is in the detection of trace-level impurities. nih.govsemanticscholar.org For instance, specific fluorescent probes can be used to detect the presence of trace metal ions. nih.gov The high sensitivity of this method makes it ideal for applications where even minute amounts of certain contaminants can be detrimental. semanticscholar.org

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is a rapid, non-destructive analytical technique that utilizes the near-infrared region of the electromagnetic spectrum (approximately 700 to 2500 nm). fossanalytics.comfelixinstruments.com The technique measures the absorption of NIR radiation, which corresponds to overtones and combination bands of molecular vibrations, such as C-H, N-H, and O-H bonds. felixinstruments.com

NIR spectroscopy is an excellent tool for the quality control of solid this compound powder. unityscientific.com.aunews-medical.net It can be used for the rapid identification of raw materials and for the quantitative analysis of various physical and chemical properties without any sample preparation. unityscientific.com.aunih.gov Common applications include the determination of moisture content, particle size, and the detection of organic impurities. avantes.comnjit.edu Due to its speed and ease of use, NIR spectroscopy can be implemented for in-line process monitoring during the manufacturing of this compound, ensuring consistent product quality. europeanpharmaceuticalreview.comnih.gov

Laser-Induced Breakdown Spectroscopy (LIBS)

Laser-Induced Breakdown Spectroscopy (LIBS) is a rapid and versatile analytical technique that provides qualitative and quantitative elemental analysis of a sample with minimal preparation. This method is particularly advantageous for the analysis of light elements, such as lithium, which can be challenging for other techniques. In the context of this compound (Li₂SiF₆), LIBS offers a powerful tool for verifying stoichiometry and detecting impurities.

The fundamental principle of LIBS involves focusing a high-energy laser pulse onto the surface of the sample. This intense energy ablates a small amount of material, generating a high-temperature plasma. Within this plasma, the constituent atoms and ions are electronically excited. As these excited species relax to lower energy states, they emit light at characteristic wavelengths, creating a unique spectral fingerprint for each element present. This emitted light is collected and analyzed by a spectrometer to determine the elemental composition of the sample.

For the assessment of this compound, LIBS can be employed to simultaneously detect the presence of lithium, silicon, and fluorine. The technique's ability to analyze solids directly makes it highly efficient for quality control in manufacturing processes. Research in related fields, such as battery materials and mineral analysis, has demonstrated the efficacy of LIBS in quantifying lithium and fluorine concentrations. osti.govuwa.edu.ausciaps.com

A significant advantage of LIBS is its potential for in-situ and remote analysis, allowing for real-time monitoring of industrial processes. atomtrace.com Furthermore, advancements in calibration-free LIBS (CF-LIBS) methods offer the potential for quantitative analysis without the need for matrix-matched standards, which can be particularly useful for novel or complex materials. acs.org

Detailed Research Findings

While specific studies focusing exclusively on the LIBS analysis of this compound are not extensively documented in publicly available literature, the principles and findings from research on analogous compounds provide a strong foundation for its application. Studies on other lithium-containing materials, such as those used in lithium-ion batteries, have successfully utilized LIBS to determine elemental composition and map the distribution of lithium. researchgate.netrsc.org Similarly, the analysis of fluorine in various matrices has been effectively demonstrated. sciaps.comchem17.com

The quantitative analysis of this compound would involve identifying specific, interference-free emission lines for lithium, silicon, and fluorine in the LIBS spectrum. The intensity of these spectral lines is proportional to the concentration of the respective elements in the sample. By creating calibration curves with standard samples of known composition or by employing calibration-free methods, the elemental ratios can be accurately determined.

Challenges in the LIBS analysis of this compound can include matrix effects, where the physical and chemical properties of the sample influence the plasma characteristics and, consequently, the spectral intensities. Additionally, the high ionization potential of fluorine can make its detection and quantification more complex than for metallic elements. chem17.com However, optimizing experimental parameters such as laser energy, gate delay, and atmospheric conditions (e.g., using an inert gas atmosphere like argon) can significantly mitigate these challenges and enhance the analytical performance.

Interactive Table: Please click on the headers to sort the data.

ElementWavelength (nm)Lower Energy Level (eV)Upper Energy Level (eV)
Lithium (Li)670.7760.001.85
Lithium (Li)610.3641.853.88
Silicon (Si)288.1580.785.08
Silicon (Si)390.5521.915.08
Fluorine (F)685.60212.7014.50
Fluorine (F)690.24712.7014.49

Mechanistic Investigations of Chemical Reactivity and Decomposition Pathways

Thermal Stability and Degradation Kinetics

The thermal stability of lithium hexafluorosilicate (B96646) is a critical factor, particularly in applications like lithium-ion batteries that can operate at elevated temperatures. When subjected to heat, the compound undergoes decomposition. Reports indicate that this thermal breakdown commences at temperatures above 250°C, yielding solid lithium fluoride (B91410) (LiF) and gaseous silicon tetrafluoride (SiF₄). Another source specifies a decomposition temperature of 400°C. This decomposition can lead to the release of irritating gases and vapors, consistent with the formation of SiF₄.

The primary decomposition reaction can be summarized as follows:

Li₂SiF₆(s) → 2LiF(s) + SiF₄(g)

The kinetics of this degradation pathway are influenced by temperature, with higher temperatures accelerating the decomposition rate. The formation of insoluble and electronically insulating LiF can contribute to increased impedance within a battery system, while the evolution of SiF₄ gas can lead to pressure buildup.

Thermal Decomposition Data for Lithium Hexafluorosilicate
PropertyValueSource
Decomposition Temperature> 250 °C
Decomposition Temperature400 °C
Decomposition ProductsLithium fluoride (LiF), Silicon(IV) fluoride (SiF₄)

Hydrolysis Mechanisms and Sensitivity to Moisture

This compound is known to be soluble in water and exhibits a notable sensitivity to moisture, leading to hydrolysis. While detailed mechanistic studies specifically on Li₂SiF₆ hydrolysis are not as extensive as for its phosphorus analogue, lithium hexafluorophosphate (B91526) (LiPF₆), its reactivity with water is acknowledged. The presence of even trace amounts of water can initiate hydrolysis.

Interfacial Reactions with Battery Electrolyte Components and Electrode Materials

The interfacial reactivity of Li₂SiF₆, or more commonly its formation at interfaces, is a significant concern in lithium-ion batteries, especially those employing silicon-based anodes.

4LiPF₆ + SiO₂ + 2H₂O → Li₂SiF₆ + 2LiF + 4HF + 2POF₃

This reaction demonstrates that components of the standard electrolyte can interact with silicon sources to produce Li₂SiF₆ as a stable, albeit detrimental, byproduct.

Lithium carbonate (Li₂CO₃) is a common component of the solid electrolyte interphase (SEI) that forms on the anode of lithium-ion batteries. It is also used in the synthesis of Li₂SiF₆. This compound can be produced by the reaction of hexafluorosilicic acid (H₂SiF₆) with lithium carbonate:

H₂SiF₆ + Li₂CO₃ → Li₂SiF₆ + H₂O + CO₂

This synthesis reaction confirms that a chemical interaction between the hexafluorosilicate anion and lithium carbonate is possible. While specific studies on the interfacial reaction between solid Li₂SiF₆ and Li₂CO₃ within the SEI are limited, the potential for reaction exists, which could alter the composition and stability of the protective SEI layer.

The formation of this compound at the surface of silicon-based anodes is a critical degradation mechanism in lithium-ion batteries. Silicon anodes can chemically react with the LiPF₆ salt in the electrolyte to continuously generate Li₂SiF₆ aggregates on the anode surface during cycling. This process consumes active material and electrolyte components, leading to a decline in battery capacity and performance.

The reaction is a parasitic side reaction that contributes to the growth of an unstable SEI on the silicon anode. The presence of a nanocarbon coating on silicon particles can even act as a catalyst, accelerating these detrimental reactions. Strategies to mitigate this issue include applying protective coatings, such as silicon carbide (SiC), between the silicon and any carbon layers to inhibit the formation of Li₂SiF₆.

Formation and Characterization of Reaction Byproducts and Aggregates

The reactions involving this compound lead to the formation of several byproducts and aggregates, which have been identified through various characterization techniques.

Li₂SiF₆ Aggregates: As mentioned, a significant product of the reaction between LiPF₆ electrolyte and silicon anodes is the formation of Li₂SiF₆ aggregates on the electrode surface. These aggregates contribute to the thickening of the SEI and can lead to mechanical and electrochemical instability.

Gaseous Byproducts: Thermal decomposition primarily yields silicon tetrafluoride (SiF₄) gas. Reactions involving LiPF₆ can also produce phosphorus pentafluoride (PF₅), phosphoryl fluoride (POF₃), and hydrogen fluoride (HF).

Characterization: X-ray Diffraction (XRD) is a key technique used to identify the crystalline products of these reactions. Studies have successfully used XRD to confirm the formation of both Li₂SiF₆ and LiF as solid products. The crystal structure of the resulting Li₂SiF₆ has been identified as trigonal (or hexagonal) with the space group P321.

Reaction Byproducts and Characterization of Li₂SiF₆
Reaction/ProcessProducts / ByproductsCharacterization MethodSource
Thermal DecompositionLiF, SiF₄-
Reaction of LiPF₆ with Si sourceLi₂SiF₆, LiF, HF, POF₃X-ray Diffraction (XRD)
Reaction at Si AnodeLi₂SiF₆ aggregates-

Electrochemical Performance and Application As an Electrolyte Component

Role in Lithium-Ion Battery Electrolytes

The primary role of a lithium salt in a lithium-ion battery electrolyte is to provide a sufficient concentration of mobile Li⁺ ions to carry charge between the cathode and anode during the charge and discharge cycles. The ideal salt should exhibit high ionic conductivity, good electrochemical stability, and high solubility in the chosen solvent system. While lithium hexafluorosilicate (B96646) is considered as a potential conductive salt, its utility is significantly hampered by its material properties google.comthermofisher.com.

Influence on Ionic Conductivity and Charge Transport

The ionic conductivity of an electrolyte is a critical parameter that dictates a battery's power capabilities. It is influenced by the concentration of charge carriers (dissociated ions) and their mobility in the solvent. For an electrolyte salt to be effective, it must readily dissociate into its constituent ions, Li⁺ and the corresponding anion google.com.

Research and literature indicate a significant challenge associated with lithium hexafluorosilicate in this regard. Its solubility in the organic carbonate solvents typically used in lithium-ion batteries, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), is notably low google.com. For instance, one study reported preparing only a 0.02 M solution of Li₂SiF₆ in a mixture of ethylene carbonate and 2-methyltetrahydrofuran (B130290) google.com. This poor solubility severely limits the concentration of free Li⁺ and SiF₆²⁻ ions, which in turn results in low ionic conductivity compared to standard salts like lithium hexafluorophosphate (B91526) (LiPF₆) researchgate.net. The limited charge carriers mean that the bulk ionic transport through the electrolyte is inefficient, which would lead to poor rate performance in a battery.

Impact on Cycle Stability and Capacity Retention

The long-term performance of a lithium-ion battery, including its cycle stability and capacity retention, is intrinsically linked to the stability of the electrolyte and its interaction with the electrodes. An unstable electrolyte can lead to continuous side reactions, consuming lithium inventory and degrading the electrode surfaces, which results in capacity fade nih.gov.

While direct, extensive studies on the cycling stability of batteries using Li₂SiF₆ as the primary salt are scarce due to its solubility issues, related research provides some insights. The formation of this compound has been identified as an irreversible and detrimental side reaction product in batteries with silicon-based anodes that use the common LiPF₆ electrolyte mdpi.comnih.gov. This suggests that the presence of Li₂SiF₆ at the electrode-electrolyte interface is associated with performance degradation and premature failure of the battery cell, rather than stable cycling mdpi.com. This instability and irreversible consumption of silicon from the anode points to poor capacity retention if Li₂SiF₆ were to be a significant component of the interfacial chemistry nih.gov.

Solvation and Dissociation Behavior in Non-Aqueous Solvents

The ability of a salt to dissolve and dissociate in a solvent is governed by the thermodynamics of solvation, where the energy released from the interaction between ions and solvent molecules must overcome the lattice energy of the salt crystal. The solvation of Li⁺ ions by solvent molecules is a critical step in the dissolution process researchgate.net.

As previously noted, this compound exhibits very low solubility in common organic battery solvents google.com. This indicates that the solvation energy of Li⁺ and SiF₆²⁻ ions by these solvent molecules is insufficient to overcome the salt's lattice energy. This poor solvation behavior is a major obstacle to achieving a practical electrolyte concentration, which is typically in the range of 0.8 to 1.2 mol/L for commercial lithium-ion batteries thermofisher.com. The limited dissociation directly impacts the number of mobile charge carriers, making it an unsuitable candidate as a primary electrolyte salt under conventional conditions google.com.

PropertyObservation for this compoundImplication for Battery Performance
Chemical Formula Li₂SiF₆Provides two lithium ions per formula unit.
Solubility Very low in standard organic carbonate solvents.Prevents achievement of optimal salt concentration (~1.0 M).
Ionic Conductivity Expected to be low due to poor solubility and dissociation.Limits battery power density and rate capability.
Electrochemical Stability Forms as an irreversible side product on silicon anodes.Associated with capacity fade and cell failure.

Contribution to Solid Electrolyte Interphase (SEI) Formation and Stability

The Solid Electrolyte Interphase (SEI) is a passivation layer formed on the anode surface during the initial charging cycles from the decomposition products of the electrolyte ntnu.nonih.gov. A stable and effective SEI is crucial for the long-term cyclability of lithium-ion batteries, as it allows Li⁺ transport while blocking electrons, thus preventing further electrolyte decomposition nih.gov.

Mechanistic Insights into SEI Layer Evolution

The composition of the SEI is highly dependent on the electrolyte formulation, including the salt and solvents used ntnu.no. For conventional electrolytes using LiPF₆ in carbonate solvents, the SEI is typically composed of a mosaic of organic and inorganic compounds such as lithium ethylene dicarbonate (LEDC), lithium fluoride (B91410) (LiF), and lithium carbonate (Li₂CO₃) ntnu.no.

There is no evidence in the provided research to suggest that this compound is used as a primary salt or an additive to intentionally form a beneficial SEI layer. Instead, its formation is noted as a problematic side reaction. On silicon-based anodes, silicon can chemically react with LiPF₆ to generate Li₂SiF₆ aggregates during cycling nih.gov. This reaction is irreversible and consumes active silicon material, leading to a loss of capacity mdpi.com. This suggests that if Li₂SiF₆ were present in the electrolyte, it could potentially be incorporated into the SEI, but its presence is linked to detrimental effects rather than the formation of a stable, passivating layer. This reaction is reportedly accelerated when nanocarbon coatings are applied to the silicon nih.gov.

Optimization of SEI Properties for Enhanced Battery Performance

Optimizing the SEI often involves the use of electrolyte additives that decompose preferentially on the anode to form a more stable and robust passivation film researchgate.netntnu.no. These additives can enhance properties like flexibility to accommodate volume changes in the anode (e.g., silicon) and improve ionic conductivity.

Given that the formation of Li₂SiF₆ is identified as a failure mechanism, it is not considered a candidate for optimizing SEI properties. Research efforts are, in fact, directed at preventing its formation. One such strategy involves applying a protective silicon carbide (SiC) layer onto silicon anodes. This layer acts as a barrier, isolating the silicon from the LiPF₆-based electrolyte and thereby inhibiting the chemical reaction that produces Li₂SiF₆ nih.gov. This approach has been shown to significantly decrease the rate of this detrimental side reaction, leading to improved cycle life and capacity retention for silicon-based anodes nih.gov. This underscores that the exclusion of Li₂SiF₆ from the SEI, rather than its inclusion, is key to enhancing battery performance in this context.

Integration into Solid-State Electrolyte Systems

The transition to all-solid-state batteries necessitates the development of solid electrolytes that are not only highly conductive but also electrochemically and mechanically stable. While this compound (Li₂SiF₆) has been explored in electrochemical systems, its integration into solid-state electrolytes faces significant hurdles that have limited its application compared to more widely studied lithium salts.

Polymer Composite Electrolytes

Polymer composite electrolytes, which typically consist of a lithium salt dissolved in a polymer matrix like Poly(ethylene oxide) (PEO), are a prominent area of solid-state battery research due to their flexibility and ease of processing. semanticscholar.org In these systems, ion transport occurs through the segmental motion of amorphous polymer chains. frontiersin.org The ideal lithium salt for a solid polymer electrolyte (SPE) should have high solubility and dissociability in the polymer host.

While Li₂SiF₆ has been considered as a potential lithium salt, its practical application in PEO-based solid electrolytes is severely restricted by its characteristically low solubility in the common organic solvents used to prepare the polymer-salt complex. This poor solubility hinders the achievement of a high concentration of mobile Li⁺ ions within the polymer matrix, which is essential for high ionic conductivity. Consequently, the performance of Li₂SiF₆-based SPEs has not been competitive with that of electrolytes formulated with more soluble salts like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) or lithium hexafluorophosphate (LiPF₆).

Research in polymer composite electrolytes has largely focused on enhancing the ionic conductivity of PEO-based systems by incorporating ceramic fillers or other additives. These fillers can reduce the crystallinity of the PEO matrix, thereby creating more amorphous regions that facilitate ion transport. researchgate.net For instance, the addition of fillers like Li₁₀GeP₂S₁₂ (LGPS) or garnet-type Li₇La₃Zr₂O₁₂ (LLZO) has been shown to improve ionic conductivity and mechanical stability. frontiersin.orgnih.gov However, the fundamental issue of low salt solubility has precluded significant research into incorporating Li₂SiF₆ into these advanced composite systems.

Table 1: Comparison of Ionic Conductivities for Various PEO-Based Solid Polymer Electrolytes at Room Temperature.
Electrolyte SystemIonic Conductivity (S cm⁻¹)Reference
PEO-LiCF₃SO₃ (15 wt.%)1.00 x 10⁻⁶ semanticscholar.org
PEO-LiClO₄ with Polyaziridine (PEI)~10⁻⁴ nih.gov
PEO-PAAM-Li Salt4 x 10⁻⁵ nih.gov
PEO-LiTFSI-SN1.19 x 10⁻⁴ semanticscholar.org
PEO-LAGP (20%) at 60°C6.76 x 10⁻⁴ frontiersin.org

Inorganic Solid Electrolytes

Inorganic solid electrolytes are crystalline or glassy ceramic materials that conduct lithium ions. They are broadly categorized into groups such as garnets (e.g., Li₇La₃Zr₂O₁₂, LLZO), perovskites (e.g., Li₃ₓLa₂(₂/₃)₋ₓTiO₃, LLTO), and sulfide-based electrolytes like Li₁₀GeP₂S₁₂ (LGPS). frontiersin.orgacs.orgfrontiersin.org These materials are favored for their high ionic conductivity, which can sometimes rival that of liquid electrolytes, and their superior mechanical strength. frontiersin.orgnih.gov

The development of inorganic solid electrolytes primarily involves strategies like elemental doping and creating composite structures to enhance conductivity and stability. For example, garnet-type LLZO has demonstrated high ionic conductivity in the range of 10⁻⁴ to 10⁻³ S·cm⁻¹ and is noted for its chemical stability against lithium metal. frontiersin.orgacs.orgnih.govresearchgate.net

Currently, there is a notable lack of research in the scientific literature regarding the use of this compound (Li₂SiF₆) as a primary component or a significant additive in these mainstream inorganic solid electrolyte systems. The focus of material synthesis and modification has been on other compounds and elemental substitutions to optimize the crystal structure for fast ion conduction. Therefore, no performance data or specific research findings on the role of Li₂SiF₆ within inorganic solid electrolytes can be presented.

Interfacial Challenges and Mitigation Strategies in Solid-State Batteries

A critical obstacle to the commercialization of solid-state batteries is the unstable interface between the solid electrolyte and the electrodes, particularly the lithium metal anode. Several key challenges arise at this solid-solid interface:

Poor Physical Contact: The rigid nature of inorganic electrolytes makes it difficult to achieve and maintain intimate contact with the electrode surface, leading to high interfacial resistance and non-uniform current distribution.

Side Reactions: Many solid electrolytes are thermodynamically unstable when in direct contact with highly reductive lithium metal, leading to decomposition reactions that form a resistive interlayer known as the Solid Electrolyte Interphase (SEI).

Lithium Dendrite Growth: Non-uniform lithium ion flux and plating can lead to the formation and growth of lithium dendrites, which can penetrate the solid electrolyte, causing internal short circuits and battery failure. nih.gov

A promising strategy to address these interfacial issues is the intentional formation of a stable, ionically conductive, and electronically insulating SEI. Fluorine-containing compounds are frequently used as electrolyte additives because they can decompose to form a robust SEI rich in Lithium Fluoride (LiF). researchgate.netnih.gov A LiF-rich SEI is advantageous due to its wide electrochemical window, low electronic conductivity, and ability to mechanically suppress dendrite growth. nih.govnih.gov

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for elucidating the electronic structure, bonding, and intrinsic reactivity of molecules. For lithium hexafluorosilicate (B96646), these calculations would be instrumental in predicting its stability and reaction mechanisms.

Density Functional Theory (DFT) Studies of Decomposition Mechanisms

DFT studies are a powerful tool for investigating the decomposition pathways of materials. For analogous compounds like LiPF₆, DFT has been used to explain decomposition mechanisms under conditions relevant to battery electrolytes. chemrxiv.org Similar studies on lithium hexafluorosilicate would be necessary to understand its thermal and chemical stability, particularly its decomposition into LiF and SiF₄ as noted in basic chemical literature. wikipedia.org Such research would involve calculating the energetics of various potential decomposition reactions and identifying the lowest energy pathways. At present, specific DFT studies on the decomposition of this compound are not available.

Ab Initio Molecular Dynamics (AIMD) Simulations

AIMD simulations provide a way to study the dynamic behavior of atoms and molecules from first principles, without the need for empirical force fields. This method is particularly useful for modeling chemical reactions and understanding complex structural rearrangements in condensed phases. For other lithium salts, AIMD has been used to investigate the structure of aqueous solutions and the interplay of ion-ion and ion-water interactions. nih.gov An AIMD study of this compound would offer a detailed picture of its behavior in solution, including solvation structures and dynamic processes. This area of research for Li₂SiF₆ remains to be explored.

Energetics and Transition State Analysis of Reactions

Understanding the thermodynamics and kinetics of reactions involving this compound requires detailed analysis of reaction energetics and the identification of transition states. This involves calculating the energy barriers for potential reactions, which is crucial for predicting reaction rates and mechanisms. While this is a standard application of quantum chemistry, specific published data on the energetics and transition state analyses for reactions of this compound could not be located.

Molecular Dynamics (MD) Simulations for Transport and Microstructure

Classical Molecular Dynamics (MD) simulations are widely used to investigate the transport properties and microstructure of materials, especially in the liquid or solution phase. These simulations rely on force fields to describe the interactions between particles.

Ion-Solvent and Ion-Ion Interactions and Dynamics

The behavior of this compound in a solvent would be governed by the complex interplay of ion-solvent and ion-ion interactions. MD simulations are the primary computational tool for probing these interactions, revealing details about solvation shell structure, ion pairing, and the dynamics of these associations. Research on other lithium electrolytes has extensively used MD to understand these phenomena, which are critical for properties like ionic conductivity. mdpi.commdpi.com However, specific studies applying MD to investigate these interactions for this compound are absent from the current body of literature.

Diffusion Coefficients and Viscosity Correlations

Transport properties such as diffusion coefficients and viscosity are key parameters for electrolyte performance. MD simulations can directly calculate these properties, providing a molecular-level understanding of how they are influenced by factors like concentration and temperature. The relationship between diffusion and viscosity is often explored to understand the mechanisms of ion transport. rsc.org For this compound, there is no available data from MD simulations regarding its diffusion coefficients or viscosity correlations in any solvent.

Development and Validation of Force Fields for this compound Systems

The accurate simulation of materials at the atomic level using techniques like Molecular Dynamics (MD) is critically dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system. For this compound (Li₂SiF₆), a specific force field was developed to enable its study in systems such as polymer electrolytes. researchgate.net

The development of this force field employed a hybrid approach, integrating data from both ab initio quantum chemistry calculations and available empirical data. researchgate.net This strategy is common in force field development, as it combines the high accuracy of first-principles calculations for intramolecular and short-range interactions with the efficiency of empirical data for capturing bulk properties. The parameters for the force field, which include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic), were parameterized to accurately reproduce the geometries and interaction energies of relevant molecular complexes. researchgate.net

A crucial step in the development process is the validation of the force field. This ensures that the created model can reliably predict the physical properties and behavior of the material. For the Li₂SiF₆ force field, validation was performed by simulating the crystal structure of the compound. researchgate.net At the time, there was uncertainty regarding the correct space group for Li₂SiF₆, with both P321 and P3m1 being possibilities. MD simulations were conducted on the crystal structures of both potential space groups. researchgate.net

The validation process involved comparing the simulated lattice parameters with experimental data obtained from powder diffraction. The simulations demonstrated that the P321 space group provided a better match to the experimental lattice parameters. researchgate.net This finding was later verified by high-pressure/high-temperature crystal growth experiments that confirmed the space group to be P321. researchgate.net The successful prediction of the correct crystal structure and its dimensions served as a robust validation of the force field's accuracy.

The table below presents a comparison of the experimental lattice parameters for Li₂SiF₆ with those obtained from MD simulations using the developed force field for the P321 space group, demonstrating the good agreement that validated the model.

Validation of Li₂SiF₆ Force Field: Comparison of Experimental and Simulated Lattice Parameters for the P321 Space Group
ParameterExperimental Value (Å)Source
Lattice Parameter 'a'8.219 researchgate.net
Lattice Parameter 'c'4.5580 researchgate.net

Computational Modeling of Solid Electrolyte Interphase (SEI) Formation and Properties

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface in lithium-ion batteries, governing battery performance, cycle life, and safety. lbl.gov Computational modeling provides indispensable molecular-level insights into the complex chemical reactions and dynamic evolution of the SEI, which are often difficult to probe experimentally. lbl.govllnl.gov While specific studies focusing solely on this compound's role in SEI formation are not extensively documented in the provided context, the established computational methodologies are fully applicable to understanding its potential impact as an electrolyte salt or additive.

Key computational techniques used to model SEI formation include Density Functional Theory (DFT) and Molecular Dynamics (MD), often in combination. lbl.govnih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of materials. nih.gov In the context of SEI formation, DFT is employed to:

Predict Reduction Potentials: Determine the electrochemical stability of electrolyte components, including salts like Li₂SiF₆ and various solvents. Additives with higher reduction potentials than the solvent are desirable as they will decompose first on the anode to form a stable SEI. nih.govresearcher.life

Elucidate Decomposition Pathways: Investigate the reaction mechanisms and products of electrolyte reduction. For a compound like Li₂SiF₆, DFT can be used to predict its decomposition pathway on a lithium metal or graphite (B72142) surface, identifying the resulting inorganic species (e.g., LiF, silicon compounds) that would be incorporated into the SEI. researcher.life

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the structure, dynamics, and morphology of the SEI. lbl.gov

Ab Initio Molecular Dynamics (AIMD): This method uses forces calculated from electronic structure theory (like DFT) at each time step, allowing for the simulation of chemical reactions without pre-defined potentials. AIMD is powerful for revealing the initial stages of SEI formation and identifying novel reaction products. llnl.gov

Reactive Force Field (ReaxFF) MD: This is a type of classical MD that uses a specially parameterized force field capable of describing chemical bond formation and breaking. nih.govfrontiersin.org ReaxFF allows for simulations of much larger systems and longer timescales than AIMD, enabling the study of the growth and evolution of the SEI layer. nih.govfrontiersin.org For a system containing Li₂SiF₆, a ReaxFF potential would be required to model the reactive chemistry between the hexafluorosilicate anion, solvents, and the anode surface. psu.edumdpi.com

These computational approaches allow researchers to investigate how additives like Li₂SiF₆ could influence key properties of the SEI, such as its chemical composition, thickness, morphology, and ionic conductivity. For example, simulations can reveal whether the decomposition of the SiF₆²⁻ anion leads to the formation of a dense, stable, and LiF-rich SEI, which is known to be beneficial for mitigating lithium dendrite growth. nih.govnih.gov

The following table summarizes the primary computational methods and the specific SEI properties they are used to investigate.

Computational Methods for Modeling SEI Formation and Properties
Computational MethodInvestigated SEI PropertiesSource
Density Functional Theory (DFT)Reduction potentials, decomposition reaction pathways, electronic properties, chemical composition of initial products. nih.govresearcher.life
Ab Initio Molecular Dynamics (AIMD)Initial SEI formation chemistry, short-term dynamics at the interface, identification of reaction intermediates. llnl.gov
Reactive Force Field (ReaxFF) MDLong-term SEI growth and evolution, morphology, multilayer structure, mechanical properties (stiffness), ion transport pathways. nih.govfrontiersin.org
Classical (Non-Reactive) MDLi-ion transport and diffusion within a pre-defined SEI structure, solvation structure, electrolyte dynamics. nih.gov

Applications in Advanced Material Synthesis and Modification

Precursor in the Synthesis of Fluorinated Compounds

Lithium hexafluorosilicate (B96646) is utilized as a precursor in the synthesis of other fluorinated compounds, most notably lithium fluoride (B91410) (LiF). Through thermal decomposition at temperatures exceeding 250 °C, lithium hexafluorosilicate breaks down into solid lithium fluoride and gaseous silicon(IV) fluoride (SiF₄). This reaction provides a method to produce lithium fluoride, a material with significant applications in its own right, including in the production of optics, molten salts for batteries, and as a flux in welding and soldering.

The decomposition reaction is as follows:

Li₂SiF₆(s) → 2LiF(s) + SiF₄(g)

This thermal decomposition pathway is a key aspect of its utility as a precursor.

Table 1: Thermal Decomposition of this compound
ReactantConditionProducts
This compound (Li₂SiF₆)Heating above 250 °CLithium Fluoride (LiF) and Silicon(IV) Fluoride (SiF₄)

Application in Zeolite Dealumination Processes

Zeolites are crystalline aluminosilicates with a porous structure that makes them excellent catalysts and adsorbents. The ratio of silicon to aluminum (Si/Al) in the zeolite framework is a critical parameter that influences its catalytic activity, thermal stability, and acidity. researchgate.net Dealumination is the process of removing aluminum atoms from the zeolite framework, which typically increases the Si/Al ratio and can enhance the material's performance in certain catalytic applications. mdpi.com

Various chemical treatments have been developed for zeolite dealumination, including methods that use hexafluorosilicate compounds. For instance, ammonium (B1175870) hexafluorosilicate has been studied for its effectiveness in dealuminating Y zeolites. researchgate.net The general principle of using hexafluorosilicates for dealumination involves the reaction of the hexafluorosilicate ion with the zeolite framework, leading to the substitution of aluminum atoms with silicon atoms. While the use of related compounds like hexafluorosilicic acid and ammonium hexafluorosilicate is documented for this purpose, specific research detailing the application of this compound in zeolite dealumination is not extensively covered in the available literature. However, the underlying chemistry suggests a potential for similar reactivity.

Table 2: Common Methods for Zeolite Dealumination
Dealumination MethodDescriptionEffect on Zeolite
Acid TreatmentLeaching with inorganic or organic acids to remove aluminum. researchgate.netIncreases Si/Al ratio, can create mesoporosity. mdpi.com
SteamingTreatment with high-temperature steam to extract aluminum from the framework.Forms extra-framework aluminum species, enhances hydrothermal stability.
Chemical Treatment with FluorosilicatesReaction with compounds like ammonium hexafluorosilicate to substitute aluminum with silicon. researchgate.netIncreases framework Si/Al ratio while healing defects.

Surface Modification of Electrode Materials

Silicon is a highly promising anode material for next-generation lithium-ion batteries due to its exceptionally high theoretical specific capacity. mdpi.comsciopen.com However, its practical application is hindered by severe volume changes during the insertion and extraction of lithium ions, which leads to pulverization of the electrode, loss of electrical contact, and the formation of an unstable solid-electrolyte interphase (SEI). sciopen.comrsc.org

To address these issues, various surface modification strategies are employed, such as creating nanostructures, forming composites with carbonaceous materials, and applying protective coatings. mdpi.come3s-conferences.org While the use of this compound as a direct surface coating for silicon anodes is not prominently featured in existing research, its potential as an electrolyte additive to form a stable SEI is of interest. Electrolyte additives play a crucial role in forming a robust SEI on silicon anodes. researchgate.netmdpi.com Additives like fluoroethylene carbonate (FEC) are known to create a more stable, fluorine-rich SEI. Given that this compound can be a source of lithium and fluoride ions, it could theoretically contribute to the in-situ formation of a lithium fluoride-containing SEI, which is known for its mechanical stability and ability to suppress detrimental side reactions at the electrode surface.

Table 3: Strategies for Modifying Silicon-Based Anodes
Modification StrategyDescriptionIntended Improvement
NanostructuringCreating one-dimensional nanostructures like nanowires or nanotubes. e3s-conferences.orgAccommodates volume expansion, improves stress tolerance. e3s-conferences.org
Carbon CompositesEmbedding silicon particles in a carbon matrix or as a core-shell structure.Enhances electrical conductivity, buffers volume changes. mdpi.com
Electrolyte AdditivesIntroducing compounds like FEC into the electrolyte. researchgate.netForms a stable and protective SEI layer. researchgate.net
Surface CoatingsApplying layers of materials like Li₃PO₄ or polymers. researchgate.netPassivates the surface, suppresses side reactions and volume expansion. researchgate.net

Interfacial engineering in batteries involves the deliberate design and control of the interface between the electrode and the electrolyte to enhance battery performance. A critical component of this interface is the solid-electrolyte interphase (SEI), which forms on the anode surface during the initial charging cycles. The ideal SEI should be ionically conductive but electronically insulating, preventing continuous electrolyte decomposition while allowing for the efficient transport of lithium ions.

The composition of the SEI is heavily influenced by the electrolyte formulation, including the type of lithium salt and any additives present. researchgate.net Salts that can decompose to form stable, inorganic compounds like lithium fluoride (LiF) are often beneficial. The formation of a LiF-rich SEI is associated with improved stability and longevity of high-capacity anodes.

This compound's utility in this context is tied to its chemical nature. As a lithium salt containing a fluorinated anion, it could participate in the electrochemical processes at the electrode surface to form a stable SEI. However, its very low solubility in common organic carbonate electrolytes used in lithium-ion batteries may limit its application as a primary conducting salt. Instead, it might be considered as a specialized additive or for use in alternative electrolyte systems where its solubility is higher.

Emerging Academic Applications and Future Research Directions

Role in Biochemical Assays and Enzyme Activity Studies

Currently, there is limited direct research on the specific applications of lithium hexafluorosilicate (B96646) in biochemical assays and enzyme activity studies. However, the known biological activities of its constituent ions, lithium (Li⁺) and hexafluorosilicate (SiF₆²⁻), suggest potential areas for future investigation. Lithium ions are known to affect various enzymatic pathways, and hexafluorosilicate ions can act as enzyme inhibitors. This suggests that lithium hexafluorosilicate could be explored as a modulator of enzyme kinetics in specific assays. Future research could focus on screening this compound against various enzyme classes to identify potential inhibitory or activating effects, which could be valuable for developing new biochemical tools.

Explorations in Pharmaceutical Research and Neurotransmitter Modulation

While lithium salts, such as lithium carbonate, are well-established in pharmacology for mood stabilization, the specific role of this compound in pharmaceutical research and neurotransmitter modulation is not yet well-documented. The compound is noted as an intermediate in the synthesis of pharmaceuticals, but its direct therapeutic applications are not established. wikipedia.orgguidechem.com Given the known effects of lithium on neurotransmitter systems, future research could investigate whether the hexafluorosilicate salt offers any advantages in terms of delivery, bioavailability, or specific modulatory effects. Studies could explore its impact on neuronal cultures and in preclinical models to determine any potential for modulating neurotransmitter release or receptor activity.

Catalytic Applications in Chemical Synthesis

The catalytic potential of this compound in chemical synthesis is an area that remains largely unexplored. While various lithium compounds are utilized as catalysts in organic synthesis, specific applications for the hexafluorosilicate salt are not prominently reported in current literature. nih.gov The presence of both a Lewis acidic lithium cation and the hexafluorosilicate anion could potentially be leveraged in novel catalytic cycles. Future research could investigate its efficacy in promoting various organic transformations, such as fluorination reactions or as a Lewis acid catalyst in carbon-carbon bond-forming reactions.

Integration into Novel Energy Storage Systems

This compound has been considered as a potential conductive salt in non-aqueous and polymer electrolytes for lithium batteries. google.com However, its low solubility in common organic solvents has been a limiting factor. google.com For instance, a 0.02 M solution can be prepared in a 1:1 mixture of ethylene (B1197577) carbonate and 2-methyltetrahydrofuran (B130290). google.com

Recent advancements in electrolyte engineering, such as the development of localized high-concentration electrolytes, could provide new opportunities for integrating less soluble salts like this compound. pnnl.gov Future research could focus on formulating novel electrolyte systems that can enhance the solubility and ionic conductivity of this salt, potentially unlocking its use in next-generation lithium-ion or solid-state batteries.

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
WaterSoluble wikipedia.org
MethanolSoluble wikipedia.org
AcetoneSlightly soluble guidechem.com
Ethylene carbonate / 2-methyltetrahydrofuran (1:1)0.02 M google.com

Methodological Innovations in Characterization and Computational Studies

The characterization of this compound has been established through various analytical techniques. Its fundamental properties are well-documented, providing a basis for more advanced studies.

Physical and Chemical Properties

This compound is a white, odorless solid that is soluble in water and methanol. wikipedia.org Upon heating to temperatures above 250 °C, it undergoes decomposition to form lithium fluoride (B91410) (LiF) and silicon tetrafluoride (SiF₄). wikipedia.org

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula Li₂SiF₆ wikipedia.org
Molar Mass 155.96 g/mol wikipedia.org
Appearance White powder wikipedia.org
Density 2.33 g/cm³ wikipedia.org
Crystal Structure Trigonal wikipedia.org
Space Group P321 wikipedia.org

Advanced Characterization and Computational Modeling

Methodological innovations in the characterization of this compound could involve the application of advanced spectroscopic and diffraction techniques to study its properties under various conditions. For instance, high-resolution solid-state NMR and in-situ X-ray diffraction could provide deeper insights into its structural dynamics and electrochemical behavior within a battery environment.

Computational studies, such as those employing Density Functional Theory (DFT), could be utilized to predict its electronic structure, ionic conductivity, and interactions with solvent molecules in electrolyte systems. poworks.com Such computational models can guide the experimental design of new energy storage systems or catalytic applications. Future research in this area will be crucial for unlocking the full potential of this compound in emerging technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.